molecular formula C9H13BrOSi B1595424 (3-Bromophenoxy)trimethylsilane CAS No. 36971-28-5

(3-Bromophenoxy)trimethylsilane

Cat. No. B1595424
Key on ui cas rn: 36971-28-5
M. Wt: 245.19 g/mol
InChI Key: PJAOJOJIEFORFP-UHFFFAOYSA-N
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Patent
US04675370

Procedure details

Palladium acetate (0.20 g, 8.9×10-4 mol) and tri-o-tolylphosphine (0.40 g, 1.31×10-3 mol) as well as 60 ml of NEt3 were placed in a 3-necked 100 ml round-bottomed flask equipped with a reflux condensor, a thermometer and a nitrogen adaptor. The resultant yellow mixture was then heated to reflux under N2. At about 70° C., the mixture turned deep-red but still maintained its homogeneity. While the mixture was still refluxing, 3-bromophenyl trimethylsilyl ether (7.10 g, 28.95 mmol) was introduced via the reflux column, allowing it to flow slowly along the wall of the column, into the reaction mixture. After about 15 minutes, degased phenylacetylene (3.11 g, 30.45 mmol) was added to the reaction mixture in a similar manner. As soon as the reactants were in contact, sudden rise in temperature and concomitant precipitation of white solids occurred. The color of reaction mixture became lighter as the reaction progressed. After about 3 hours, the reaction mixture was dark brown and no further change in color was observed even after 17 hours at 80° C. The cooled reaction mixture was poured into about 300 ml of water and extracted with ethyl ether (100 ml, 3×50 ml). The dark ethereal extract was subjected to rotary evaporation to afford a dark oil. About 20 ml of water was added to the dark oil and the mixture was rota-evaporated, in a 70° C-water bath for about 15 minutes. Then, 150 ml of methanol was added and rotary evaporation was resumed until all solvent was removed at 70° C. The resultant dark oil was then dried in vacuo at room temperature for 24 hrs and solidified into dark brown crude product (about 5.0g). Proton NMR (CDCl3): 5.18 (singlet, --OH), 6.71-7.67 (complex, aromatic H). The hydroxyl proton is readily exchanging with deuterium of D2O. IR(KBr): δ (OH) at 3350 cm-1 (strong and broad); δ (C≡C) at 2210 cm-1 (W). The crude product was used in the subsequent reaction without further purification.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.CCN(CC)CC.C[Si]([O:34][C:35]1[CH:40]=[CH:39][CH:38]=[C:37](Br)[CH:36]=1)(C)C.[C:42]1([C:48]#[CH:49])[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[OH:34][C:35]1[CH:36]=[C:37]([C:49]#[C:48][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[CH:38]=[CH:39][CH:40]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C[Si](C)(C)OC1=CC(=CC=C1)Br
Step Two
Name
Quantity
3.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
60 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condensor
TEMPERATURE
Type
TEMPERATURE
Details
The resultant yellow mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2
CUSTOM
Type
CUSTOM
Details
At about 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
still maintained its homogeneity
TEMPERATURE
Type
TEMPERATURE
Details
While the mixture was still refluxing
ADDITION
Type
ADDITION
Details
was added to the reaction mixture in a similar manner
CUSTOM
Type
CUSTOM
Details
As soon as the reactants were in contact, sudden rise in temperature and concomitant precipitation of white solids
CUSTOM
Type
CUSTOM
Details
The color of reaction mixture
WAIT
Type
WAIT
Details
After about 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
no further change in color was observed even after 17 hours at 80° C
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (100 ml, 3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The dark ethereal extract
CUSTOM
Type
CUSTOM
Details
was subjected to rotary evaporation
CUSTOM
Type
CUSTOM
Details
to afford a dark oil
CUSTOM
Type
CUSTOM
Details
the mixture was rota-evaporated, in a 70° C-water bath for about 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Then, 150 ml of methanol was added
CUSTOM
Type
CUSTOM
Details
rotary evaporation
CUSTOM
Type
CUSTOM
Details
was removed at 70° C
CUSTOM
Type
CUSTOM
Details
The resultant dark oil was then dried in vacuo at room temperature for 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The crude product was used in the subsequent reaction without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC=1C=C(C=CC1)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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